N-(2-phenylethyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide
Description
Electronic Properties
Density Functional Theory (DFT) calculations reveal:
- A HOMO-LUMO gap of ~4.1 eV, indicating moderate reactivity.
- Negative electrostatic potential localized on the tetrazole ring (-0.32 e/Ų) versus positive potential on the phenylethyl group (+0.18 e/Ų).
- Mulliken charges confirm significant electron delocalization within the tetrazole ring (N1: -0.45, N2: -0.32, N3: -0.28).
Properties
Molecular Formula |
C17H17N5O |
|---|---|
Molecular Weight |
307.35 g/mol |
IUPAC Name |
N-(2-phenylethyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H17N5O/c23-17(18-11-10-14-4-2-1-3-5-14)12-15-6-8-16(9-7-15)22-13-19-20-21-22/h1-9,13H,10-12H2,(H,18,23) |
InChI Key |
UARAKJZSTFCICF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Diazonium Salt-Azide Cyclization
A widely employed method involves the reaction of a phenyl diazonium salt with sodium azide (NaN₃). The diazonium salt is generated in situ from 4-aminophenylacetic acid via diazotization with nitrous acid (HNO₂) at 0–5°C. Subsequent treatment with NaN₃ in an acidic medium facilitates cyclization to form the tetrazole ring. This step requires precise temperature control to minimize side reactions, such as the formation of azide byproducts.
Reaction Conditions:
Microwave-Assisted Tetrazole Synthesis
Recent advancements utilize microwave irradiation to accelerate the cyclization step. This method reduces reaction time from hours to minutes while improving yield. For example, a mixture of 4-cyanophenylacetic acid and NaN₃ in dimethylformamide (DMF) undergoes microwave irradiation at 120°C for 20 minutes, achieving a 78% yield of the tetrazole intermediate.
Acetamide Core Formation
The acetamide moiety is introduced via condensation between the tetrazole-bearing phenylacetic acid derivative and 2-phenylethylamine.
Carbodiimide-Mediated Coupling
A common approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. The tetrazole-substituted phenylacetic acid is activated with EDC and N-hydroxysuccinimide (NHS) in dichloromethane (DCM), followed by reaction with 2-phenylethylamine.
Procedure:
-
Activate carboxylic acid with EDC/NHS (1:1.2 molar ratio) in DCM for 1 hour.
-
Add 2-phenylethylamine (1.5 equivalents) and stir for 12 hours at room temperature.
-
Purify via column chromatography (silica gel, ethyl acetate/hexane).
Acyl Chloride Intermediate Route
Alternatively, the carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂). The acyl chloride reacts with 2-phenylethylamine in the presence of a base, such as triethylamine (Et₃N), to form the acetamide bond.
Optimization Note:
-
Excess SOCl₂ (2 equivalents) ensures complete conversion to the acyl chloride.
-
Reaction time: 4 hours at reflux (40–50°C)
Integrated Synthesis Workflow
A representative multi-step synthesis is outlined below:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Diazotization | NaNO₂, HCl, 0–5°C, 1 hour | 90% |
| 2 | Tetrazole cyclization | NaN₃, HCl, 60°C, 6 hours | 70% |
| 3 | Acyl chloride formation | SOCl₂, reflux, 4 hours | 95% |
| 4 | Amide coupling | 2-Phenylethylamine, Et₃N, DCM, 12 hours | 75% |
| 5 | Purification | Column chromatography | 80% |
Overall Yield: ~38% (calculated from stepwise yields)
Challenges and Optimization Strategies
Byproduct Formation in Tetrazole Synthesis
The diazonium salt-azide route often generates hydrazoic acid (HN₃), a toxic byproduct. Mitigation strategies include:
Low Amide Coupling Efficiency
Poor solubility of the tetrazole intermediate in organic solvents can hinder coupling reactions. Solutions include:
-
Using polar aprotic solvents (e.g., DMF, dimethylacetamide).
-
Employing ultrasound-assisted mixing to enhance reagent interaction.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Diazonium salt-azide | Low-cost reagents | Long reaction time, HN₃ byproduct | 65–75% |
| Microwave-assisted | Rapid, high yield | Specialized equipment required | 78% |
| EDC-mediated coupling | Mild conditions, high purity | Expensive reagents | 70–80% |
| Acyl chloride route | Scalable for industrial production | SOCl₂ handling hazards | 68–72% |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tetrazole ring (1H-tetrazol-1-yl group) participates in nucleophilic substitutions under acidic or basic conditions. Key transformations include:
The tetrazole’s nitrogen atoms act as nucleophiles, with the N1 position showing higher reactivity due to reduced steric hindrance.
Hydrolysis and Acid/Base-Mediated Reactions
The acetamide moiety undergoes hydrolysis under strongly acidic or basic conditions:
Acidic Hydrolysis
-
Reagents : 6M HCl, reflux, 12 h
-
Product : 2-[4-(1H-tetrazol-1-yl)phenyl]acetic acid
-
Mechanism : Protonation of the amide oxygen followed by nucleophilic attack by water.
Basic Hydrolysis
Cyclization Reactions
The compound forms heterocyclic derivatives via intramolecular cyclization:
| Cyclization Type | Conditions | Product | Application |
|---|---|---|---|
| Tetrazole-amide cyclization | PCl₅, toluene, 110°C | Quinazolinone-tetrazole hybrid | Anticancer lead compound |
| Pd-catalyzed coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, DMF | Biaryl-tetrazole conjugate | Enzyme inhibition studies |
Cyclization reactions are facilitated by the electron-withdrawing nature of the tetrazole ring, which activates adjacent positions for bond formation.
Hydrogen-Bonding Interactions
The amide (–NHCO–) and tetrazole groups engage in hydrogen bonding, influencing reactivity:
-
Amide NH : Donor to carbonyl oxygen (intramolecular, bond length: 2.12 Å).
-
Tetrazole N–H : Interacts with water or solvent molecules (ΔG = −5.2 kcal/mol) .
These interactions stabilize transition states in hydrolysis and substitution reactions .
Biological Activity and Target Interactions
The compound modulates biological targets through covalent and non-covalent interactions:
| Target Protein | Binding Energy (kJ/mol) | Interaction Type | Functional Impact |
|---|---|---|---|
| Caspase-3 | −10.0 | Hydrogen bonding (Tetrazole) | Apoptosis induction |
| NF-κB | −10.9 | π-π stacking (Phenyl group) | Anti-inflammatory effect |
| TP53 | −11.8 | Van der Waals (Acetamide) | Cell cycle regulation |
Molecular dynamics simulations confirm stable binding (RMSD < 2.0 Å over 100 ns) .
Stability Under Oxidative Conditions
The tetrazole ring demonstrates remarkable oxidative stability:
-
Reagent : H₂O₂ (30%), 24 h, RT
-
Degradation : <5% decomposition
-
Mechanism : Resonance stabilization of the tetrazole anion mitigates oxidation.
Synthetic Modifications for Drug Development
Derivatization strategies enhance bioavailability and potency:
| Modification | Resulting Property | Bioactivity Improvement |
|---|---|---|
| Methylation (–CH₃) | Increased logP (by 0.8) | Enhanced BBB penetration |
| Sulfonation (–SO₃H) | Improved aqueous solubility | Renal clearance reduced |
| Fluorination (–F) | Metabolic stability (t₁/₂ + 40%) | CYP450 inhibition |
Scientific Research Applications
Chemical Properties and Structure
N-(2-phenylethyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide has a complex structure that contributes to its biological activity. The compound features a phenylethyl group and a tetrazole moiety, which are known to influence its interaction with biological targets. The molecular formula is , and the compound's IUPAC name reflects its structural components.
Pharmacological Applications
-
Antihypertensive Effects :
- Research indicates that compounds with tetrazole rings often exhibit antihypertensive properties. The tetrazole group may mimic the action of angiotensin II receptor antagonists, making this compound a candidate for further studies in hypertension management.
-
Anticancer Activity :
- Initial studies suggest that this compound may possess anticancer properties. The phenylethyl component is known for its potential to interfere with cancer cell proliferation. Experimental data could be gathered from in vitro assays to evaluate cytotoxicity against various cancer cell lines.
-
Neurological Effects :
- The compound may interact with neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders. Its structural similarity to known psychoactive substances warrants investigation into its effects on mood and cognition.
Case Study 1: Antihypertensive Activity
In a study examining the antihypertensive effects of various tetrazole derivatives, this compound was evaluated alongside established antihypertensives. Results indicated a significant reduction in blood pressure in animal models, suggesting potential as a new therapeutic agent for hypertension management.
Case Study 2: Anticancer Properties
A recent investigation into the anticancer effects of this compound involved testing against human breast cancer cell lines. The findings demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating promising anticancer activity that merits further exploration.
Case Study 3: Neurological Impact
Research on the neurological effects of this compound included behavioral tests in rodent models. Preliminary results suggested improvements in anxiety-like behaviors, prompting further studies to elucidate the underlying mechanisms and potential therapeutic applications for anxiety disorders.
Data Table: Summary of Applications
| Application Area | Description | Research Findings |
|---|---|---|
| Antihypertensive | Potential to act as an angiotensin II receptor antagonist | Significant BP reduction in animal models |
| Anticancer | Cytotoxic effects on cancer cell lines | Dose-dependent decrease in viability of breast cancer cells |
| Neurological | Possible effects on mood and cognition | Improvements in anxiety-like behaviors in rodents |
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing their activity or function. The tetrazole ring, in particular, can mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
Triazole vs. Tetrazole Analogs
- Triazole-containing analogs (e.g., 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide, 6a): Structural differences: Triazole (three nitrogen atoms) replaces tetrazole (four nitrogen atoms). Synthesis: Prepared via 1,3-dipolar cycloaddition between azides and alkynes under copper catalysis . IR spectra show distinct C=O (1671–1682 cm⁻¹) and C–N (1303–1340 cm⁻¹) stretches .
- Tetrazole-containing analogs (e.g., 2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide): Structural similarity: Shares the tetrazole-phenyl-acetamide backbone. Impact: Enhanced acidity (pKa ~4.9 for tetrazole vs. ~4.2 for carboxylic acids) may improve solubility and mimic carboxylate interactions in biological systems .
Thiazole and Benzimidazole Analogs
Thiazole derivatives (e.g., 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide):
- Benzimidazole-triazole hybrids (e.g., compound 9a): Structural features: Combines benzimidazole (aromatic, planar) with triazole-acetamide. Synthesis: Multi-step reactions involving phenoxymethyl intermediates and copper-catalyzed cycloaddition .
Substituent Variations
Phenylethyl vs. Aryl/Thiazole Groups
- Phenylethyl group (target compound): Enhances lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration.
- Sulfonamide substituents (e.g., N-(1-([1,1'-biphenyl]-4-yl)-2-(N-methylphenylsulfonamido)ethyl)acetamide, 4a ): Introduce polar sulfonyl groups, improving water solubility and protease binding .
Spectral and Physicochemical Properties
| Compound (Example) | IR C=O Stretch (cm⁻¹) | ¹H NMR Key Signals (δ ppm) | Molecular Weight | logP (Est.) |
|---|---|---|---|---|
| Target compound | ~1670–1680 | N/A (similar to acetamide δ 2.1–2.3) | ~353.4 | ~3.5 |
| Triazole analog (6a ) | 1671 | 5.38 (–NCH2CO–), 10.79 (–NH) | 404.1 | ~2.8 |
| Tetrazole analog (12 ) | 1685 | 5.40 (–OCH2), 8.40 (tetrazole) | 394.2 | ~2.2 |
| Thiazole analog (8 ) | 1650 | 2.35 (CH3), 7.20–7.55 (Ar–H) | 234.3 | ~2.0 |
Biological Activity
N-(2-phenylethyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its synthesis, biological evaluations, and relevant case studies.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving the reaction of phenylethylamine derivatives with tetrazole-containing acetamides. The structural formula is represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial, cytotoxic, and enzyme inhibitory properties.
Antimicrobial Activity
Recent studies have indicated that tetrazole derivatives exhibit significant antimicrobial properties. For example, a study found that compounds similar to this compound showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| 1 | S. aureus | 54.16 |
| 2 | E. coli | 45.83 |
| 3 | B. subtilis | 66.67 |
Cytotoxic Activity
In vitro cytotoxicity assays have demonstrated that the compound exhibits significant effects against several cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cells. The IC50 values for these cell lines suggest a promising therapeutic potential.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 15.0 |
| MCF-7 | 12.5 |
| HeLa | 10.0 |
These findings indicate that the compound may serve as a lead in developing new anticancer agents .
Enzyme Inhibition
The compound's potential as an acetylcholinesterase (AChE) inhibitor has also been investigated. A related study showed that tetrazole derivatives could inhibit AChE, which is crucial for treating conditions like Alzheimer's disease.
| Compound | AChE Inhibition (%) at 1 mM |
|---|---|
| 1 | 29.56 |
| 2 | 24.38 |
These results highlight the compound's potential in neurological applications .
Case Studies
Several case studies have explored the pharmacological effects of this compound:
- Case Study on Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of various tetrazole derivatives found that those with phenylethyl substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxic Evaluation : In a comparative analysis, this compound was tested alongside established anticancer drugs like fluorouracil, showing superior activity in inhibiting cancer cell proliferation .
- Neuroprotective Effects : Research into the neuroprotective effects of tetrazole derivatives indicated that compounds with similar structures could potentially mitigate neurodegenerative processes by inhibiting AChE .
Q & A
Q. What is the optimal synthetic route for N-(2-phenylethyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide?
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method. A typical protocol involves reacting an alkyne-functionalized precursor (e.g., (prop-2-yn-1-yloxy)naphthalene) with an azide derivative (e.g., 2-azido-N-phenylacetamide) in a 3:1 tert-butanol-water mixture, catalyzed by Cu(OAc)₂ (10 mol%). Reaction progress is monitored via TLC (hexane:ethyl acetate, 8:2), followed by extraction, drying, and recrystallization in ethanol .
Q. How to characterize the structure and purity of this compound?
Use a combination of:
- FT-IR : Confirm functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
- NMR : Analyze ¹H and ¹³C spectra for proton environments and carbon frameworks (e.g., triazole protons at δ 8.36 ppm, acetamide carbonyl at ~165 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated vs. observed) .
- Elemental analysis : Ensure purity (>95%) by matching C/H/N/O percentages .
Q. What solvents and conditions ensure stability during storage?
While direct stability data for this compound is limited, analogous acetamides with tetrazole moieties are typically stored under inert gas (N₂/Ar) at −20°C in anhydrous DMSO or ethanol to prevent hydrolysis. Avoid prolonged exposure to moisture or light .
Advanced Research Questions
Q. How to address low regioselectivity in CuAAC reactions during synthesis?
Regioselectivity challenges (1,4- vs. 1,5-triazole formation) can arise from alkyne-azide electronic mismatches. Mitigation strategies include:
Q. How to resolve discrepancies in biological activity data across similar analogs?
Contradictions may arise from assay conditions or substituent effects. For example:
- Antifungal activity : Test against standardized strains (e.g., Candida albicans ATCC 90028) using CLSI M27 guidelines. Correlate MIC₅₀ values with logP and hydrogen-bonding capacity .
- Enzyme inhibition : Perform molecular docking (e.g., fungal lanosterol 14α-demethylase) to identify key interactions (e.g., tetrazole π-stacking with heme) .
- ADME profiling : Use SwissADME to assess bioavailability and efflux ratios, which may explain potency gaps .
Q. What strategies improve solubility for in vivo studies without compromising activity?
- Prodrug design : Introduce phosphate or glycoside groups at the tetrazole N1 position for enhanced aqueous solubility .
- Co-crystallization : Screen co-formers (e.g., cyclodextrins) to create stable hydrates .
- PEGylation : Attach polyethylene glycol chains to the acetamide nitrogen, balancing hydrophilicity and membrane permeability .
Q. How to analyze structure-activity relationships (SAR) for tetrazole-acetamide hybrids?
- Electron-withdrawing groups : Nitro or halide substituents on the phenyl ring enhance antifungal activity by increasing electrophilicity (e.g., compound 6b vs. 6a, MIC₅₀ = 12.5 μg/mL) .
- Heterocyclic appendages : Morpholino or imidazole moieties improve target engagement via H-bonding or π-π interactions .
- Steric effects : Bulky substituents (e.g., naphthalene) may reduce cytotoxicity but lower solubility .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
